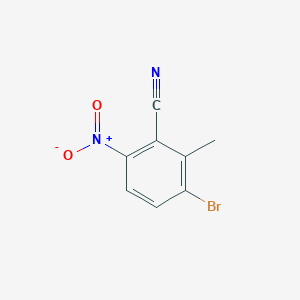![molecular formula C20H22BrFN2O3S B3212489 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide CAS No. 1101776-09-3](/img/structure/B3212489.png)
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Overview
Description
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorinated aromatic ring, a methoxy group, and an imidazo[2,1-b][1,3]thiazin-1-ylium core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorinated and methoxylated aromatic precursors. These precursors undergo a series of reactions including nucleophilic substitution, cyclization, and bromination to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazin-1-ylium core, potentially converting it to a more reduced state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated and methoxylated aromatic systems.
Biology
In biological research, the compound’s potential interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique features may contribute to the development of pharmaceuticals with specific biological activities.
Industry
In industry, the compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated and methoxylated aromatic rings may enhance binding affinity and specificity, while the imidazo[2,1-b][1,3]thiazin-1-ylium core may participate in key biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2-methyl-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- 4-chloro-2-fluoro-3-methoxyphenylboronic acid
- 3-fluoro-2-methoxyphenylhydrazine
Uniqueness
The uniqueness of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide lies in its combination of fluorinated and methoxylated aromatic rings with an imidazo[2,1-b][1,3]thiazin-1-ylium core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-1-(2-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O3S.BrH/c1-25-14-8-9-15(16(21)12-14)20(24)13-22(19-23(20)10-5-11-27-19)17-6-3-4-7-18(17)26-2;/h3-4,6-9,12,24H,5,10-11,13H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQVOVIUXMPRJW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4OC)O)F.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3212413.png)

![N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212426.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212428.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212440.png)



![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B3212474.png)
![Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate](/img/structure/B3212479.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212483.png)
![1-(2,3-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212484.png)
![N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212492.png)

